Z-Tyr(tBu)-OSu
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O7/c1-25(2,3)33-19-11-9-17(10-12-19)15-20(23(30)34-27-21(28)13-14-22(27)29)26-24(31)32-16-18-7-5-4-6-8-18/h4-12,20H,13-16H2,1-3H3,(H,26,31)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLJTOVTUWDKCW-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560649 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-O-tert-butyl-L-tyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10068-67-4 | |
| Record name | Carbamic acid, [(1S)-1-[[4-(1,1-dimethylethoxy)phenyl]methyl]-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10068-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-O-tert-butyl-L-tyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Z Tyr Tbu Osu
Multi-Step Synthetic Pathways from Precursor Amino Acids
The synthesis of Z-Tyr(tBu)-OSu typically proceeds through a series of protection and activation steps, beginning with the fundamental amino acid, L-tyrosine.
Tyrosine Esterification and Initial Functionalization Approaches
The initial step in many synthetic routes involves functionalizing the carboxyl group of L-tyrosine, often by esterification. This esterification serves to protect the carboxyl group and often improves the solubility of the amino acid derivative in organic solvents, facilitating subsequent reactions.
A common method involves the formation of tyrosine methyl ester hydrochloride (Tyr-OMe·HCl). This is achieved by reacting L-tyrosine with methanol (B129727) in the presence of thionyl chloride (SOCl₂), which acts as both a dehydrating agent and a catalyst. The reaction is typically carried out under reflux conditions.
Table 1: Esterification of L-Tyrosine to Tyr-OMe·HCl
| Reactant | Reagent(s) | Solvent | Conditions | Product | Typical Yield | Reference |
| L-Tyrosine | Methanol, Thionyl Chloride (SOCl₂) | Methanol | Reflux | Tyr-OMe·HCl | ~95% | patsnap.comgoogle.com |
O-tert-Butylation of the Tyrosine Phenolic Hydroxyl Group
The phenolic hydroxyl group of tyrosine is susceptible to unwanted reactions during peptide synthesis, necessitating its protection. The tert-butyl ether is a commonly used protecting group for this purpose due to its stability under various conditions and its selective removal under acidic conditions.
A prevalent method for introducing the tert-butyl group onto the phenolic hydroxyl involves the reaction of a tyrosine derivative with isobutene in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). This reaction is typically performed in an inert organic solvent like dichloromethane (B109758) (CH₂Cl₂).
| Reactant | Reagent(s) | Catalyst | Solvent | Conditions | Product | Reference |
| Tyr-OMe | Isobutene, Sulfuric Acid (H₂SO₄) | H₂SO₄ | CH₂Cl₂ | Normal temperature, 1-10 days | Tyr(tBu)-OMe | google.com |
Beyond the isobutene-catalyzed method, alternative strategies exist for the tert-butylation of phenolic hydroxyl groups. These may include reactions with tert-butyl halides in the presence of bases or Lewis acids, or zinc-mediated reactions researchgate.net. However, for amino acid derivatives, the isobutene/acid method is frequently favored for its efficiency in selectively protecting the phenolic hydroxyl.
Nα-Carbobenzoxy (Z) Protection Strategies
The alpha-amino group of the amino acid must also be protected to prevent side reactions during peptide coupling. The carbobenzoxy (Z) group is a widely used protecting group for amines, introduced via benzyl (B1604629) chloroformate.
The carbobenzoxy group is typically installed by reacting the amino group of a protected tyrosine derivative with benzyl chloroformate (Z-Cl) in the presence of a base. This reaction is often carried out in a biphasic system, such as water and ethyl acetate, with a mild inorganic base like sodium carbonate (Na₂CO₃) to neutralize the hydrochloric acid byproduct and maintain an optimal pH.
| Reactant | Reagent(s) | Base | Solvent | pH Control | Product | Reference |
| Tyr(tBu)-OMe | Benzyl Chloroformate (Z-Cl) | Na₂CO₃ | Water/AcOEt | 7-10 | Z-Tyr(tBu)-OMe | google.com |
Following these steps, the methyl ester of Z-Tyr(tBu)-OMe is typically saponified using an aqueous solution of sodium hydroxide (B78521) (NaOH) to yield the free carboxylic acid, Z-Tyr(tBu)-OH.
Implicit Step: Formation of the N-Hydroxysuccinimide (OSu) Ester
The final step in the synthesis of this compound involves activating the carboxyl group of Z-Tyr(tBu)-OH by converting it into an N-hydroxysuccinimide ester. This activated ester is highly reactive towards nucleophiles, such as the amino groups of other amino acids or peptides, facilitating efficient peptide bond formation.
The formation of N-hydroxysuccinimide esters is commonly achieved by reacting the carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) chemicalbook.comresearchgate.netgoogle.comgoogle.comwikipedia.orgchemicalbook.com. These reactions are typically performed in anhydrous organic solvents like dimethylformamide (DMF), dichloromethane (DCM), or dioxane, often at reduced temperatures (0-5 °C) or room temperature to ensure product stability and minimize side reactions.
Table 2: Formation of N-Hydroxysuccinimide Ester
| Reactant | Reagent(s) | Coupling Agent | Solvent(s) | Conditions | Product | Reference |
| Z-Tyr(tBu)-OH | N-Hydroxysuccinimide (NHS) | DCC or EDC | DMF, DCM, Dioxane | 0-5 °C or Room Temperature, anhydrous | This compound | chemicalbook.comresearchgate.netgoogle.comgoogle.comwikipedia.orgchemicalbook.com |
| Z-Tyr(tBu)-OH | N-Hydroxysuccinimide (NHS) | PPh₃, I₂, Et₃N | Various | Room Temperature | This compound | organic-chemistry.org |
The use of carbodiimide coupling agents results in the formation of a urea (B33335) byproduct (e.g., dicyclohexylurea from DCC), which is typically insoluble and can be removed by filtration. The N-hydroxysuccinimide ester product is often purified by crystallization or chromatography.
Compound List
L-Tyrosine
Thionyl Chloride (SOCl₂)
Methanol
Tyrosine Methyl Ester Hydrochloride (Tyr-OMe·HCl)
Isobutene
Sulfuric Acid (H₂SO₄)
Dichloromethane (CH₂Cl₂)
Tyrosine tert-butyl methyl ester (Tyr(tBu)-OMe)
Benzyl Chloroformate (Z-Cl)
Sodium Carbonate (Na₂CO₃)
Ethyl Acetate (AcOEt)
N-Carbobenzoxy-O-tert-butyltyrosine methyl ester (Z-Tyr(tBu)-OMe)
Sodium Hydroxide (NaOH)
N-Carbobenzoxy-O-tert-butyltyrosine (Z-Tyr(tBu)-OH)
N-Hydroxysuccinimide (NHS)
N,N'-Dicyclohexylcarbodiimide (DCC)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Triphenylphosphine (PPh₃)
Iodine (I₂)
Triethylamine (Et₃N)
N-Carbobenzoxy-O-tert-butyltyrosine N-hydroxysuccinimide ester (this compound)
Mechanistic Investigations of Z Tyr Tbu Osu Reactivity
Reaction Mechanism of the OSu-Activated Carboxyl Group in Amide Bond Formation
N-hydroxysuccinimide (NHS) esters, including those derived from amino acids like Z-Tyr(tBu)-OSu, are widely employed as activated carboxylic acid derivatives for efficient amide bond formation glenresearch.comamerigoscientific.comwikipedia.org. The fundamental mechanism involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the OSu ester glenresearch.comthermofisher.compapyrusbio.comrhhz.net. This attack leads to the transient formation of a tetrahedral intermediate. Subsequently, the N-hydroxysuccinimide moiety acts as a good leaving group, departing from the intermediate to form a stable amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct glenresearch.comwikipedia.orgthermofisher.compapyrusbio.comschem.jp.
The reaction proceeds as follows: R-CO-OSu + R'-NH₂ → [R-C(O⁻)(OSu)(NH₂⁺R')] → R-CO-NHR' + HOSu
Where R-COOH represents the protected amino acid and R'-NH₂ represents the amine component (e.g., the N-terminus or a lysine (B10760008) side chain of another amino acid or peptide).
The efficiency and rate of this reaction are significantly influenced by the pH of the reaction medium. Primary amines are the preferred nucleophiles, and their nucleophilicity is directly related to their degree of deprotonation papyrusbio.com. At lower pH values, amines exist predominantly in their protonated, less nucleophilic ammonium (B1175870) form. As the pH increases, the concentration of the free amine increases, thereby enhancing the reaction rate thermofisher.compapyrusbio.com. Optimal conditions for NHS ester reactions with amines are typically in the pH range of 7.2 to 9.0 thermofisher.compapyrusbio.com.
However, NHS esters are also susceptible to hydrolysis, especially in aqueous environments and at higher pH values thermofisher.comschem.jp. The hydrolysis of the OSu ester leads to the regeneration of the free carboxylic acid, which does not participate in amide bond formation, thus reducing coupling efficiency. The rate of hydrolysis is pH-dependent, with a faster rate observed at higher pH. For instance, the half-life of NHS-ester hydrolysis can range from several hours at pH 7.0 to mere minutes at pH 8.6 thermofisher.com.
Table 1: Hydrolysis Half-Lives of N-Hydroxysuccinimide (NHS) Esters
| pH | Temperature (°C) | Half-life (h) |
|---|---|---|
| 7.0 | 0 | 4 - 5 |
Data adapted from thermofisher.com. Note: These values are general for NHS esters and may vary for specific derivatives.
Influence of Z and O-tert-Butyl Protecting Groups on Reaction Kinetics and Chemoselectivity
O-tert-Butyl (tBu) Group: The tert-butyl ether group serves as a protecting group for the phenolic hydroxyl of tyrosine chemimpex.com. This is crucial for chemoselectivity during peptide synthesis. Without this protection, the phenolic hydroxyl, being a nucleophile, could potentially react with the activated carboxyl group of this compound or with other activated species present during peptide coupling, leading to undesired side products, such as ester formation, or even intramolecular cyclization . The tBu group is acid-labile and is typically removed using trifluoroacetic acid (TFA) csic.esacs.orgpeptide.com. Importantly, the tBu group is generally stable under the basic conditions used for the removal of other common amine protecting groups, such as the Fmoc group masterorganicchemistry.comwikipedia.org. This differential stability allows for orthogonal protection strategies, which are fundamental to efficient stepwise peptide synthesis.
Table 2: Orthogonality of Common Amino Acid Protecting Groups
| Protecting Group | Functional Group Protected | Typical Removal Conditions | Stability to Other Conditions |
|---|---|---|---|
| Z (Cbz) | α-Amino | Catalytic Hydrogenation (Pd/C, H₂), Strong Acid | Stable to Base, Mild Acid |
| Boc | α-Amino | Strong Acid (TFA) | Stable to Base, Hydrogenation |
| Fmoc | α-Amino | Base (e.g., Piperidine) | Stable to Acid, Hydrogenation |
This table illustrates the differential lability of common protecting groups, enabling selective deprotection strategies in complex synthesis.
Factors Governing Coupling Efficiency and Byproduct Minimization in Peptide Synthesis
Achieving high coupling efficiency and minimizing byproduct formation are paramount for successful peptide synthesis using activated esters like this compound. Several factors influence these outcomes:
Amine Nucleophilicity: As discussed, the availability of the free amine is critical. Reaction pH must be maintained within an optimal range (typically 7.2-9.0) to ensure sufficient deprotonation of the amine nucleophile without excessively promoting ester hydrolysis thermofisher.compapyrusbio.com.
OSu Ester Stability: The inherent susceptibility of OSu esters to hydrolysis is a primary concern for efficiency thermofisher.comschem.jp. Minimizing exposure to water, controlling reaction time, and maintaining an appropriate pH are key strategies to prevent premature hydrolysis and subsequent loss of activated carboxyl groups.
Solvent Choice: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly used. These solvents effectively dissolve both the activated amino acid derivative and the amine component, facilitating the reaction. They also help to suppress ester hydrolysis compared to protic solvents glenresearch.comthermofisher.compapyrusbio.com.
Concentration and Reaction Time: Appropriate reactant concentrations are necessary to drive the reaction to completion within a reasonable timeframe. Prolonged reaction times, even under optimal conditions, can increase the extent of ester hydrolysis and potential side reactions thermofisher.com.
Purity of Reagents: High purity of this compound is essential. Impurities, particularly free carboxylic acids or residual activating agents from its synthesis, can affect coupling efficiency and introduce unwanted byproducts.
Byproduct Management: The primary byproduct of the coupling reaction is N-hydroxysuccinimide (NHS) glenresearch.comwikipedia.orgthermofisher.comschem.jp. While NHS is generally water-soluble and can be removed during workup, its presence can sometimes complicate purification. Racemization, a common issue in peptide synthesis, is generally minimized when using pre-activated esters like OSu derivatives compared to in situ activation methods involving carbodiimides without additives amerigoscientific.combachem.compeptide.com. The tBu protecting group effectively prevents side reactions involving the phenolic hydroxyl, thus contributing to chemoselectivity and byproduct minimization .
In some specific protocols, silylation agents like N,O-bis(trimethylsilyl)acetamide (BSA) have been used in conjunction with NHS esters. BSA can activate the amine component or facilitate the reaction by acting as a mild dehydrating agent or catalyst, potentially improving coupling efficiency and simplifying purification by rendering byproducts water-soluble rhhz.netresearchgate.net.
Applications of Z Tyr Tbu Osu in Peptide and Bioconjugation Research
Contributions to Biochemical Research: Probes for Protein-Protein Interactions and Enzyme-Substrate Dynamics
Z-Tyr(tBu)-OSu, chemically known as Benzyloxycarbonyl-L-tyrosine O-tert-butyl N-hydroxysuccinimide ester, serves as a critical synthetic precursor in the development of advanced biochemical probes. Its structure is optimized for incorporating a modified tyrosine residue into peptide sequences, facilitating the creation of tools essential for investigating complex biological interactions and enzymatic processes. The compound's utility stems from its N-hydroxysuccinimide (OSu) ester moiety, which acts as an efficient activating group for amide bond formation, and the tert-butyl (tBu) protection on the tyrosine's phenolic hydroxyl group, ensuring side-chain integrity during synthesis and subsequent conjugation.
Probes for Protein-Protein Interactions (PPIs)
In the realm of protein-protein interaction (PPI) research, this compound is instrumental in synthesizing peptides designed to mimic or disrupt natural binding interfaces. The OSu ester functionality allows for the facile covalent attachment of various reporter molecules, such as fluorescent dyes, biotin, or affinity tags, to the synthesized peptide. This conjugation capability is paramount for creating labeled probes that can be used in a variety of assays, including pull-down experiments, fluorescence-based screening, and surface plasmon resonance (SPR) studies, to identify binding partners or map interaction sites. The tert-butyl protection on the tyrosine side chain prevents unwanted reactions during peptide synthesis or labeling, and can be selectively removed post-synthesis to reveal the free hydroxyl group, which may be critical for the peptide's binding affinity or specificity. The benzyloxycarbonyl (Z) group, a standard amine protecting group, is typically removed during the peptide elongation process.
Table 1: Illustrative Synthesis and Application of OSu-Activated Tyrosine Derivatives in PPI Probe Development
(Note: While direct studies specifically detailing the use of "this compound" as a probe for PPIs were not extensively found in general literature searches, the following table illustrates the principles and types of research findings associated with similar activated amino acid derivatives in creating peptide-based probes for PPI studies.)
| Peptide Component Synthesized | Activating Group Used (Example) | Role of this compound (Principle) | Target Application in PPI Research | Key Research Contribution/Finding (Illustrative) |
| Peptide containing modified Tyr | N-Hydroxysuccinimide (OSu) ester | Facilitates peptide synthesis and subsequent conjugation to labels (e.g., biotin, fluorophores). | Mapping binding interfaces, identifying protein interactors, developing affinity-based assays. | Successful synthesis and characterization of a peptide probe with 86% yield, enabling its use in downstream conjugation for identifying protein binding partners. oup.com |
| Peptide mimic of binding site | OSu-activated protected tyrosine | Enables creation of labeled peptide ligands that bind to specific protein targets. | Investigating protein-ligand interactions and quantifying binding affinities. | Synthesis of labeled peptides that bind to target proteins, allowing for sensitive detection and quantification of interactions via fluorescence or affinity methods. |
| Labeled peptide probe | This compound (potential use) | Allows site-specific labeling of peptides with detection moieties. | Screening peptide libraries against target proteins to discover novel binders or inhibitors. | Creation of peptides with specific modifications for enhanced binding or detection, crucial for high-throughput screening in PPI discovery. |
The synthesis of complex peptides incorporating protected amino acid derivatives, such as those derived from tyrosine, relies on efficient coupling strategies. The use of activated esters, like the N-hydroxysuccinimide ester derivative of this compound, is fundamental for building these peptide structures. The rigorous characterization of such synthesized peptides, including yield, melting point, specific rotation, and elemental analysis, underscores the reliability of these building blocks in producing high-quality tools for biochemical research. oup.com
Probes for Enzyme-Substrate Dynamics
In the study of enzyme-substrate dynamics, this compound is employed to synthesize peptide sequences that function as enzyme substrates, inhibitors, or modulators. The OSu ester group is crucial for the efficient conjugation of reporter molecules, such as fluorophores or quenchers, to the peptide backbone. This labeling is essential for developing sensitive assays that monitor enzyme activity or binding events in real-time. For instance, a peptide synthesized using this compound could be designed as a substrate analog, where the modified tyrosine residue is specifically recognized by an enzyme's active site. Upon enzymatic cleavage or modification, a detectable change in the reporter molecule's signal (e.g., fluorescence resonance energy transfer, FRET) provides kinetic data or insights into the enzyme's catalytic mechanism. The tert-butyl protection on the tyrosine side chain ensures that the side chain's phenolic hydroxyl group remains unreactive during synthesis and conjugation, thereby maintaining the probe's specificity and stability until deprotection, if necessary.
Table 2: Illustrative Synthesis and Application of OSu-Activated Amino Acid Derivatives in Enzyme Probe Development
(Note: While direct studies specifically detailing the use of "this compound" as a probe for enzyme-substrate dynamics were not extensively found in general literature searches, the following table illustrates the principles and types of research findings associated with similar activated amino acid derivatives in creating peptide-based probes for enzyme studies.)
| Peptide Design | Role of Activated Amino Acid Derivative (e.g., OSu ester) | Target Enzyme/Process | Key Research Contribution/Finding (Illustrative) |
| Substrate analog | Incorporation of modified amino acid via OSu ester coupling | Proteases, Kinases, Peptidases | Enables synthesis of peptides recognized by enzyme active sites, allowing for kinetic studies or inhibitor screening. |
| Enzyme inhibitor | Peptide synthesis using OSu-activated amino acids | Specific enzyme targets | Facilitates creation of peptide inhibitors that can be labeled for detection or immobilization, aiding in enzyme regulation studies. |
| FRET-based probe | Synthesis of peptide with donor/acceptor labels | Enzyme activity monitoring | Allows covalent attachment of fluorophores to specific peptide positions, enabling real-time measurement of enzyme activity via fluorescence changes. |
The utility of protected tyrosine N-hydroxysuccinimide esters, such as this compound, is foundational for constructing sophisticated peptide probes designed to interact specifically with enzymes. The OSu ester functionality is key for the efficient conjugation of labels, which are essential for detecting and quantifying enzymatic reactions or interactions. The tert-butyl protection on the tyrosine hydroxyl group ensures the stability and specificity of the probe during its synthesis and application. The successful synthesis and characterization of peptides using such activated amino acid derivatives, evidenced by high yields and detailed analytical data, highlight their importance in developing advanced tools for biochemical research. oup.com
Compound List:
this compound (Benzyloxycarbonyl-L-tyrosine O-tert-butyl N-hydroxysuccinimide ester)
Stereochemical Control and Racemization Studies
Preservation of Chiral Integrity during Z-Tyr(tBu)-OSu Activation and Coupling Reactions
The N-hydroxysuccinimide (OSu) ester moiety in this compound is a key feature for preserving chiral integrity. OSu esters are considered "active esters" that facilitate peptide bond formation by reacting with the amino group of another amino acid or peptide fragment. Compared to more reactive species like acid chlorides or mixed anhydrides, OSu esters generally exhibit a lower propensity for racemization sci-hub.secreative-peptides.com. This is attributed to their moderate reactivity, which reduces the likelihood of forming highly reactive intermediates, such as oxazolones, that can lead to epimerization at the alpha-carbon sci-hub.seuni-kiel.denih.gov.
The benzyloxycarbonyl (Z) group, a urethane-type protecting group on the alpha-amino function, also contributes to the preservation of chiral integrity. Urethane-protected amino acids, including those with Z or Fmoc groups, typically maintain their optical purity upon activation sci-hub.sebachem.comresearchgate.net. The tert-butyl (tBu) ether protecting group on the tyrosine side chain is stable under standard coupling conditions and does not directly participate in the activation or coupling mechanism that might induce racemization at the alpha-carbon.
Research indicates that the use of N-hydroxysuccinimide esters, often in conjunction with coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or other carbodiimides, is a well-established method for reducing racemization sci-hub.secreative-peptides.comglobalresearchonline.netthieme-connect.de. These combinations lead to the formation of active esters that are less prone to epimerization compared to other activation methods sci-hub.se.
Strategies for Minimizing Epimerization and Diastereomer Formation during Peptide Elongation
Minimizing epimerization during peptide elongation, where this compound is coupled to a growing peptide chain, relies on careful selection of reaction conditions and reagents.
Choice of Base: The base used in coupling reactions can significantly influence the rate of epimerization. Tertiary amines such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are commonly employed in Fmoc-based solid-phase peptide synthesis (SPPS) when using activated amino acids like this compound bachem.com. In cases of a heightened risk of racemization, weaker bases like collidine have been recommended as alternatives to DIPEA or NMM bachem.com. The base's role is often to neutralize any acid generated during the reaction and to facilitate the nucleophilic attack of the amine component. However, overly strong or inappropriate bases can abstract the alpha-proton, leading to epimerization nih.gov.
Solvent and Temperature: While specific data for this compound under various solvent and temperature conditions are not extensively detailed in the provided snippets, general peptide synthesis principles suggest that maintaining low temperatures and using appropriate solvents can help suppress side reactions, including epimerization uni-kiel.debachem.com.
Coupling Reagents and Additives: The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) in conjunction with carbodiimide (B86325) coupling reagents is a common strategy to suppress racemization sci-hub.secreative-peptides.comthieme-connect.de. HOBt, in particular, is known for its ability to stabilize active esters and reduce epimerization, making it a valuable additive in peptide coupling reactions creative-peptides.com. The formation of OSu esters, as in this compound, is inherently a strategy to reduce racemization during coupling sci-hub.secreative-peptides.com.
Analytical Assessment of Stereochemical Purity in this compound Derived Products
Ensuring the stereochemical purity of peptides synthesized using this compound requires robust analytical methods. The presence of even small amounts of D-isomers (epimers) can significantly impact a peptide's biological activity and therapeutic profile researchgate.net.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly chiral HPLC, is a primary technique for assessing stereochemical purity researchgate.netnih.govchiraltech.com. By using chiral stationary phases, enantiomers and diastereomers can be separated based on their differential interactions with the chiral environment of the column chiraltech.com. Methods often involve developing specific gradient conditions and using detectors like mass spectrometers (LC-MS) for sensitive analysis nih.govacs.org. For example, a common HPLC method for purity evaluation involves a gradient of water with 0.1% TFA and acetonitrile (B52724) with 0.1% TFA on a C18 column nih.gov.
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: While HPLC is crucial for separation, MS and NMR provide complementary structural information. MS can confirm the mass of the peptide and its potential impurities, while NMR can offer detailed structural insights, including stereochemical configuration, although direct assessment of stereochemistry can be challenging without specific chiral NMR techniques or derivatization researchgate.net.
Amino Acid Analysis: After hydrolysis of the peptide into its constituent amino acids, chiral amino acid analysis can be performed. Techniques such as derivatization with reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) followed by HPLC-MS can quantify the ratio of L- and D-amino acids, thereby assessing the stereochemical integrity of the original peptide acs.orgbiorxiv.org. Gas chromatography (GC) with a chiral stationary phase can also be used for volatile derivatives of amino acids acs.orgbiorxiv.org.
The selection of appropriate analytical methods is critical for validating the stereochemical fidelity of peptides synthesized with this compound, ensuring that the intended L-configuration of tyrosine and other amino acids is maintained throughout the synthesis.
Advanced Synthetic Transformations and Derivatization Research
Orthogonal Protecting Group Strategies in Conjunction with Z-Tyr(tBu)-OSu in Complex Peptide Architectures
In the realm of complex peptide synthesis, orthogonality is a critical concept that allows for the selective removal of one type of protecting group in the presence of others. nih.govresearchgate.net this compound is a prime example of a reagent designed with this principle in mind, featuring two distinct protecting groups: the N-terminal benzyloxycarbonyl (Z) group and the side-chain tert-butyl (tBu) ether. The differential lability of these groups, along with their compatibility with other common protecting groups, enables the construction of sophisticated peptide architectures, such as branched or cyclic peptides.
The most prevalent orthogonal strategy in modern peptide synthesis is the Fmoc/tBu approach. researchgate.net In this scheme, the temporary N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group is removed by a base, typically piperidine, while the permanent side-chain protecting groups, such as tBu, are cleaved by a strong acid like trifluoroacetic acid (TFA) at the end of the synthesis. researchgate.net While this compound is not directly used in the iterative steps of a standard Fmoc-based solid-phase peptide synthesis (SPPS), the principles of its protecting groups are highly relevant. The Z group is considered quasi-orthogonal to the Fmoc group, as both protect the N-terminus, but their removal conditions are different. The Z group is stable to the basic conditions used for Fmoc removal and the acidic conditions for Boc removal, but it is labile to hydrogenolysis.
The true orthogonal utility of the Z and tBu groups in this compound becomes apparent in solution-phase synthesis or in the synthesis of peptide fragments that are later ligated. For instance, a peptide fragment can be synthesized with an N-terminal Z group and tBu-protected side chains. This fragment can then be deprotected at the C-terminus and coupled with another fragment. The Z group can be selectively removed by catalytic hydrogenation (e.g., H₂/Pd) without affecting the tBu-protected tyrosine side chain or other acid-labile side-chain protecting groups. nih.gov Conversely, the tBu group is stable to these hydrogenolytic conditions. This allows for the selective deprotection of the N-terminus for further elongation or modification, while the tyrosine side chain remains protected.
The following table summarizes the compatibility of the Z and tBu protecting groups with other common protecting groups, illustrating the potential for multi-dimensional orthogonal schemes.
| Protecting Group | Z (Benzyloxycarbonyl) | tBu (tert-Butyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Boc (tert-Butoxycarbonyl) | Bzl (Benzyl) | Alloc (Allyloxycarbonyl) |
| Cleavage Conditions | H₂/Pd, HBr/AcOH, Na/liq. NH₃ | TFA, HCl | Piperidine | TFA, HCl | H₂/Pd, HBr/AcOH, Na/liq. NH₃ | Pd(0) |
| Stability to Z Cleavage | - | Stable | Stable | Stable | Labile | Stable |
| Stability to tBu Cleavage | Stable | - | Stable | Labile | Stable | Stable |
| Stability to Fmoc Cleavage | Stable | Stable | - | Stable | Stable | Stable |
| Stability to Boc Cleavage | Stable | Labile | Stable | - | Stable | Stable |
| Stability to Bzl Cleavage | Labile | Stable | Stable | Stable | - | Stable |
| Stability to Alloc Cleavage | Stable | Stable | Stable | Stable | Stable | - |
This table demonstrates that a synthetic strategy employing this compound can be designed to be orthogonal to both Fmoc/tBu-based and Boc/Bzl-based strategies, as well as Alloc-based strategies, providing chemists with a versatile tool for the synthesis of complex peptides.
Selective Deprotection Methodologies for Z and O-tert-Butyl Groups in Peptide Synthesis
The successful synthesis of complex peptides often hinges on the ability to selectively remove protecting groups at various stages. The Z and O-tert-butyl groups of this compound have distinct chemical labilities, allowing for their independent removal through carefully chosen reagents and conditions. researchgate.netnih.gov
Deprotection of the Z (Benzyloxycarbonyl) Group:
The Z group is typically removed under reductive or strongly acidic conditions. The most common and mildest method is catalytic hydrogenolysis. nih.gov
Catalytic Hydrogenation: This method involves treating the Z-protected peptide with hydrogen gas in the presence of a palladium catalyst (e.g., Pd on carbon). The reaction is typically carried out in a solvent such as methanol (B129727), ethanol, or tetrahydrofuran (B95107) (THF). A key advantage of this method is its orthogonality to acid-labile groups like tBu and Boc. nih.gov
Strong Acids: The Z group can also be cleaved by strong acids such as hydrogen bromide in acetic acid (HBr/AcOH) or sodium in liquid ammonia. nih.gov However, these conditions are harsh and can lead to the cleavage of other protecting groups and potential side reactions, making them less suitable for complex peptides with sensitive functionalities.
Deprotection of the O-tert-Butyl (tBu) Group:
The tBu ether protecting the tyrosine side chain is highly stable to a wide range of chemical conditions, including catalytic hydrogenation and the basic conditions used for Fmoc removal. Its removal is primarily achieved under strongly acidic conditions. researchgate.net
Trifluoroacetic Acid (TFA): The most common method for removing tBu groups is treatment with a high concentration of TFA, often in the presence of scavengers (e.g., water, triisopropylsilane) to prevent side reactions caused by the liberated tert-butyl cation. This is the standard final deprotection step in Fmoc-based SPPS. researchgate.net
Other Protic and Lewis Acids: Other strong protic acids like hydrochloric acid (HCl) can also be used. acs.org Additionally, certain Lewis acids have been shown to facilitate the cleavage of tBu groups. acs.org
The selective deprotection is therefore straightforward: to remove the Z group while leaving the tBu group intact, catalytic hydrogenation is the method of choice. To remove the tBu group while the Z group (if present on another part of the molecule) remains, acidic treatment with TFA is used, although the Z group's stability to TFA is not absolute under prolonged exposure.
The following table summarizes the selective deprotection conditions for the Z and tBu groups.
| Protecting Group | Reagent | Conditions | Orthogonality |
| Z (Benzyloxycarbonyl) | H₂/Pd/C | 1 atm H₂, RT, MeOH | Preserves tBu, Boc, Fmoc |
| HBr/AcOH | 33% HBr in AcOH, RT | Cleaves tBu, Boc | |
| O-tert-Butyl (tBu) | TFA/Scavengers | 95% TFA, RT | Preserves Z (short exposure), Fmoc |
| HCl | 4M HCl in Dioxane, RT | Preserves Z (short exposure), Fmoc |
Post-Synthetic Modification and Functionalization of Tyrosine Derivatives Synthesized with this compound
The incorporation of a protected tyrosine residue, such as that provided by this compound, is often a prerequisite for the post-synthetic modification of the tyrosine side chain. Once the peptide is assembled and the tBu group is removed to unmask the phenolic hydroxyl group, this functional handle becomes available for a variety of chemical transformations. These modifications can be used to introduce probes, enhance biological activity, or mimic post-translational modifications.
Phosphorylation: Tyrosine phosphorylation is a crucial post-translational modification that regulates numerous cellular processes. Peptides containing phosphotyrosine (pTyr) are invaluable tools for studying these signaling pathways. A common strategy for synthesizing phosphopeptides involves the incorporation of a protected phosphotyrosine derivative during SPPS. For instance, Fmoc-Tyr(PO(OBzl)OH)-OH can be used. Alternatively, a peptide containing Tyr(tBu) can be synthesized, deprotected, and then phosphorylated post-synthetically on the resin or in solution using a suitable phosphitylating agent followed by oxidation.
Sulfation: Tyrosine sulfation is another important post-translational modification involved in protein-protein interactions. The synthesis of sulfotyrosine-containing peptides can be achieved by incorporating a protected sulfotyrosine derivative during peptide synthesis. More recently, methods have been developed for the post-synthetic sulfation of tyrosine residues. After synthesis and deprotection of the tyrosine side chain, the peptide can be treated with a sulfating agent, such as a sulfur trioxide-amine complex, to yield the desired sulfated peptide.
C-H Functionalization: Recent advances in synthetic chemistry have enabled the direct functionalization of the aromatic ring of tyrosine residues within peptides. These late-stage modifications allow for the introduction of various substituents that can modulate the peptide's properties.
Ortho-Olefination: Palladium-catalyzed ortho-olefination of tyrosine residues has been reported. This reaction typically requires the protection of the phenolic hydroxyl group, for example as a silanol (B1196071) ether, which also acts as a directing group for the catalyst. Following peptide assembly using a protected tyrosine building block and subsequent side-chain deprotection, the hydroxyl group can be reprotected to facilitate the olefination reaction.
The table below provides an overview of selected post-synthetic modifications of tyrosine.
| Modification | Reagent/Method | Purpose |
| Phosphorylation | Phosphoramidites/Oxidation | Mimic post-translational modifications, study cell signaling |
| Sulfation | SO₃-pyridine complex | Mimic post-translational modifications, study protein interactions |
| Ortho-Olefination | Pd-catalysis | Introduce novel functionalities, modulate peptide properties |
| Dityrosine Cross-linking | Oxidative enzymes (e.g., peroxidases), photolysis | Induce peptide cyclization or dimerization, study oxidative stress |
The use of this compound in the initial stages of synthesis provides a stable, protected tyrosine residue that, after selective deprotection, can be subjected to these and other functionalization strategies, thereby expanding the chemical diversity and utility of synthetic peptides.
Analytical Methodologies for Characterization and Reaction Monitoring in Z Tyr Tbu Osu Research
Chromatographic Techniques (e.g., High-Performance Liquid Chromatography, Capillary Electrophoresis) for Purity Assessment and Reaction Progression Monitoring
Chromatographic techniques are indispensable for assessing the purity of Z-Tyr(tBu)-OSu and for monitoring the progression of peptide coupling reactions. High-Performance Liquid Chromatography (HPLC) is the most common method employed for these purposes due to its high resolution, sensitivity, and quantitative accuracy.
High-Performance Liquid Chromatography (HPLC):
Reverse-phase HPLC (RP-HPLC) is the preferred mode for analyzing this compound and its reaction mixtures. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic character of the molecules; more hydrophobic compounds are retained longer on the column.
Purity Assessment: The purity of a this compound sample can be determined by injecting a solution of the compound into an HPLC system and analyzing the resulting chromatogram. A pure sample will ideally show a single, sharp peak at a characteristic retention time. The presence of other peaks indicates impurities, and the area under each peak can be used to quantify the relative amounts of each component.
Reaction Progression Monitoring: HPLC is a powerful tool for monitoring the progress of a peptide coupling reaction where this compound is used. By taking small aliquots of the reaction mixture at different time points and analyzing them by HPLC, one can track the disappearance of the starting materials (the N-terminally deprotected amino acid or peptide and this compound) and the appearance of the desired product. This allows for the determination of reaction completion and the identification of any potential side products.
A typical HPLC setup for the analysis of this compound would involve a C18 column and a gradient elution system with two solvents, often water with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) and an organic solvent such as acetonitrile (B52724).
Interactive Data Table: Illustrative HPLC Parameters for Purity Analysis of this compound
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Capillary Electrophoresis (CE):
Capillary electrophoresis is another high-resolution separation technique that can be used for the analysis of amino acids and peptides. CE separates molecules based on their charge-to-mass ratio in an electric field. While not as commonly used as HPLC for routine analysis of protected amino acids like this compound, it can be a valuable tool, especially for the analysis of complex mixtures and for monitoring the synthesis of tyrosine-containing peptides. nih.gov The high efficiency of CE allows for rapid separations with very small sample volumes.
Spectroscopic Methods (e.g., Nuclear Magnetic Resonance) for Structural Elucidation and Purity Analysis of Synthesized Intermediates and Products
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are crucial for the unambiguous structural elucidation of this compound and its reaction products.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. Both ¹H NMR and ¹³C NMR are used to confirm the structure of this compound.
¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for all the different types of protons in the molecule. For instance, the aromatic protons of the tyrosine and the benzyloxycarbonyl (Z) group will appear in the aromatic region of the spectrum, while the protons of the tert-butyl (tBu) group will give a sharp singlet in the aliphatic region. The protons of the succinimidyl (OSu) ester will also have a characteristic signal.
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum, further confirming the compound's structure.
By analyzing the chemical shifts, integration (for ¹H NMR), and coupling patterns of the signals in the NMR spectra, one can confirm the presence of all the structural components of this compound and ensure the absence of impurities.
Interactive Data Table: Expected ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic (Z group) | ~7.35 | m |
| Aromatic (Tyr) | ~7.10 | d |
| Aromatic (Tyr) | ~6.90 | d |
| CH₂ (Z group) | ~5.15 | s |
| α-CH (Tyr) | ~4.80 | m |
| β-CH₂ (Tyr) | ~3.10 | m |
| CH₂ (OSu group) | ~2.85 | s |
| t-Butyl | ~1.30 | s |
Note: These are approximate chemical shifts and may vary depending on the solvent and other experimental conditions.
Qualitative and Quantitative Assays for Reaction Completion (e.g., Ninhydrin (B49086) Test) in Peptide Coupling
In solid-phase peptide synthesis (SPPS), where this compound is often employed, it is critical to ensure that the coupling reaction has gone to completion before proceeding to the next step. The ninhydrin test, also known as the Kaiser test, is a widely used qualitative and semi-quantitative method for detecting the presence of free primary amines on the solid support. peptide.comsemanticscholar.org
The Ninhydrin (Kaiser) Test:
The ninhydrin test is a colorimetric assay where ninhydrin reacts with primary amines to produce an intense blue-purple color. peptide.com In the context of SPPS, a small sample of the resin beads is taken after the coupling reaction. These beads are then treated with ninhydrin reagents and heated.
Qualitative Assessment: The color of the beads and the solution provides a qualitative indication of the reaction's completeness. If the beads and the solution remain yellow or colorless, it indicates that there are no free primary amines, and the coupling reaction is complete. sigmaaldrich.com A blue or purple color indicates the presence of unreacted amino groups, signifying an incomplete reaction. peptide.comsemanticscholar.org
Quantitative Assessment: The ninhydrin test can also be performed quantitatively by reacting a known amount of resin with the ninhydrin reagent and then measuring the absorbance of the resulting blue solution at 570 nm. bohrium.com This allows for the quantification of the unreacted amino groups and provides a more precise measure of the coupling efficiency. A coupling efficiency of over 99.5% is generally considered acceptable.
Interactive Data Table: Interpretation of Ninhydrin Test Results in SPPS
| Observation | Interpretation | Action |
| Beads and solution are colorless/yellow | Coupling is complete (>99.5%) | Proceed to the next step |
| Beads are blue, solution is colorless | Coupling is nearly complete | Extend coupling time or cap unreacted amines |
| Beads and solution are blue | Coupling is incomplete | Recouple with fresh reagents |
| Beads and solution are intensely blue | Coupling has failed | Investigate potential issues with reagents or protocol |
The ninhydrin test is a simple, rapid, and sensitive method that is invaluable for the real-time monitoring of peptide coupling reactions involving this compound. peptide.comsemanticscholar.org
Future Prospects and Emerging Research Frontiers for Z Tyr Tbu Osu
Mechanochemical and Solvent-Free Synthesis Applications in Peptide Chemistry
Mechanochemistry, which utilizes mechanical force (e.g., grinding or milling) to drive chemical reactions, offers a compelling pathway for solvent-free peptide synthesis. Emerging research is exploring the application of mechanochemical techniques for the activation and coupling of Z-Tyr(tBu)-OSu. Ball milling, in particular, has shown promise in promoting solid-state reactions, potentially enabling the synthesis of peptides without the need for bulk organic solvents. This approach can lead to significantly reduced environmental impact, simplified work-up procedures, and potentially faster reaction kinetics. Studies are investigating the optimization of milling parameters, such as frequency, milling time, and the use of additives, to achieve high yields and purity in peptide coupling reactions involving this compound. The expansion of solvent-free methods also includes exploring microwave-assisted solid-state synthesis and supercritical fluid technologies as alternative green approaches for utilizing this compound in peptide bond formation.
Expansion into Complex Peptide Architectures and Bioactive Molecule Libraries
The utility of this compound is being expanded beyond simple linear peptide synthesis into the construction of more intricate peptide architectures and diverse bioactive molecule libraries. Future research directions include its application in the synthesis of branched peptides, cyclic peptides, and peptidomimetics. These complex structures are crucial for developing novel therapeutics, diagnostics, and materials. For instance, this compound can be strategically employed in solid-phase or solution-phase synthesis to introduce modified tyrosine residues into peptides, influencing their conformation, stability, and biological activity. Furthermore, its incorporation into combinatorial chemistry workflows allows for the rapid generation of large libraries of peptides and peptide-like molecules for high-throughput screening in drug discovery programs. Research is focused on developing efficient strategies for incorporating this compound into these libraries, enabling the discovery of new bioactive compounds with tailored properties.
Q & A
Q. What is the mechanistic role of the OSu ester in Z-Tyr(tBu)-OSu during peptide synthesis?
The OSu (N-hydroxysuccinimide) ester in this compound acts as an activating group, facilitating nucleophilic attack by the amine group of a growing peptide chain. This activation reduces side reactions and enhances coupling efficiency under mild conditions (e.g., in dimethylformamide with a base like diisopropylethylamine). The Z (benzyloxycarbonyl) group protects the amino terminus, while the tBu (tert-butyl) group shields the tyrosine hydroxyl side chain, preventing undesired modifications during synthesis .
Q. How do the protecting groups (Z and tBu) in this compound influence its stability during solid-phase peptide synthesis (SPPS)?
The Z group is stable under basic conditions but can be removed via catalytic hydrogenation or acidic cleavage (e.g., HBr in acetic acid). The tBu group, resistant to basic and nucleophilic conditions, is cleaved with strong acids like trifluoroacetic acid (TFA). This orthogonal protection allows sequential deprotection, enabling precise control over peptide assembly .
Q. What analytical methods are recommended to verify the purity of this compound after synthesis?
High-performance liquid chromatography (HPLC) is used to assess purity, while mass spectrometry (MS) confirms molecular weight. Nuclear magnetic resonance (NMR) spectroscopy can validate structural integrity, particularly the presence of the OSu ester and protecting groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported coupling efficiencies of this compound under similar reaction conditions?
Discrepancies may arise from solvent polarity, temperature, or residual moisture. Systematic optimization involves testing solvents (e.g., DMF vs. dichloromethane), bases (e.g., DIEA vs. N-methylmorpholine), and coupling agents (e.g., HOBt). Comparative studies using kinetic monitoring (e.g., HPLC or FTIR) can identify optimal parameters .
Q. What strategies mitigate steric hindrance when incorporating this compound into peptides with bulky adjacent residues?
Steric effects can reduce coupling yields. Solutions include:
- Using elevated temperatures (40–50°C) to enhance molecular mobility.
- Employing coupling additives like HOAt or Oxyma to stabilize reactive intermediates.
- Extending reaction times or employing microwave-assisted synthesis .
Q. How does the reactivity of this compound compare to non-activated derivatives (e.g., Z-Tyr(tBu)-OH) in challenging peptide sequences?
The OSu ester in this compound increases electrophilicity, enabling faster coupling without requiring additional activation reagents. In contrast, Z-Tyr(tBu)-OH necessitates carbodiimide-based activation (e.g., DCC or EDCI), which may introduce side products. Reactivity comparisons using model peptides (e.g., glycine-rich vs. proline-containing sequences) highlight the OSu ester’s advantage in complex syntheses .
Q. What are the critical considerations for deprotecting Z and tBu groups without damaging sensitive peptide sequences?
- Z Group : Use HBr in acetic acid or catalytic hydrogenation under inert atmospheres to avoid oxidation of methionine or tryptophan residues.
- tBu Group : TFA cleavage must be time-controlled to prevent aspartimide formation in acidic environments. Scavengers like triisopropylsilane (TIS) minimize side reactions during deprotection .
Methodological and Safety Considerations
Q. What protocols ensure safe handling of this compound in laboratory settings?
- Use nitrile gloves and safety goggles to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of fine particles.
- Store at 2–8°C under inert gas (argon or nitrogen) to prevent hydrolysis of the OSu ester .
Q. How can researchers design experiments to assess the impact of this compound on peptide secondary structure?
Circular dichroism (CD) spectroscopy or X-ray crystallography can analyze structural effects. Comparative studies with unprotected tyrosine or alternative derivatives (e.g., Boc-Tyr-OH) reveal the tBu group’s influence on hydrogen bonding and helical/β-sheet propensity .
Data Analysis and Reproducibility
Q. What statistical approaches are suitable for analyzing variability in this compound coupling yields across multiple synthesis batches?
Multivariate analysis (e.g., ANOVA) identifies significant factors (e.g., solvent purity, reagent ratios). Standardizing reaction protocols and including internal controls (e.g., a reference peptide) improves reproducibility. Data should be reported with error margins and confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
